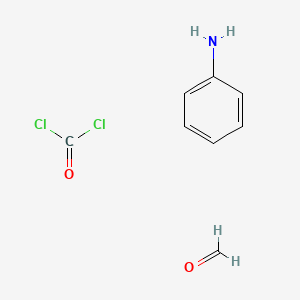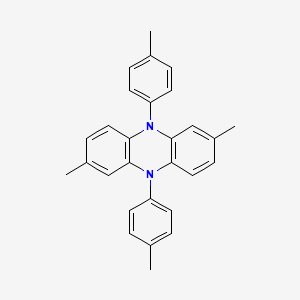
2,7-Dimethyl-5,10-bis(4-methylphenyl)phenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethyl-5,10-bis(4-methylphenyl)phenazine is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 2,7-Dimethyl-5,10-bis(4-methylphenyl)phenazine can be achieved through several synthetic routes. One common method involves the condensation of 1,2-diaminobenzenes with appropriate aldehydes or ketones, followed by oxidative cyclization . The reaction conditions typically include the use of oxidizing agents such as ferric chloride or manganese dioxide. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,7-Dimethyl-5,10-bis(4-methylphenyl)phenazine undergoes various chemical reactions, including:
Scientific Research Applications
2,7-Dimethyl-5,10-bis(4-methylphenyl)phenazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-5,10-bis(4-methylphenyl)phenazine involves its interaction with molecular targets such as DNA, enzymes, and cellular membranes . The compound can intercalate into DNA, disrupting its structure and function, leading to cell death in cancer cells . It also inhibits key enzymes involved in microbial metabolism, contributing to its antimicrobial activity .
Comparison with Similar Compounds
2,7-Dimethyl-5,10-bis(4-methylphenyl)phenazine can be compared with other phenazine derivatives such as:
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
Pyocyanin: A natural phenazine produced by Pseudomonas aeruginosa with antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenazine derivatives .
Properties
CAS No. |
31438-42-3 |
|---|---|
Molecular Formula |
C28H26N2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2,7-dimethyl-5,10-bis(4-methylphenyl)phenazine |
InChI |
InChI=1S/C28H26N2/c1-19-5-11-23(12-6-19)29-25-15-9-22(4)18-28(25)30(24-13-7-20(2)8-14-24)26-16-10-21(3)17-27(26)29/h5-18H,1-4H3 |
InChI Key |
OYUCVFXTCUVEOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)C)N(C4=C2C=C(C=C4)C)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


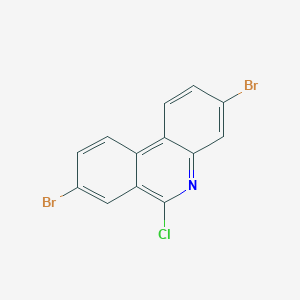
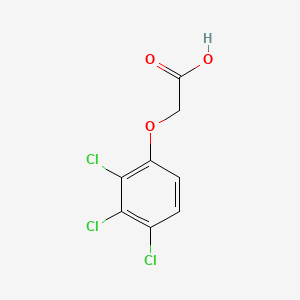

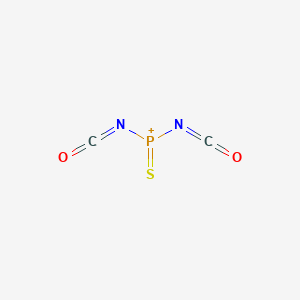

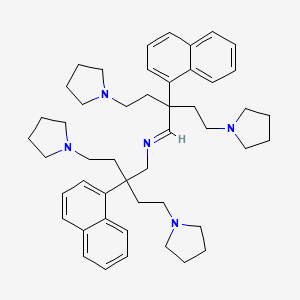
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)

![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)
phosphanium bromide](/img/structure/B14687257.png)

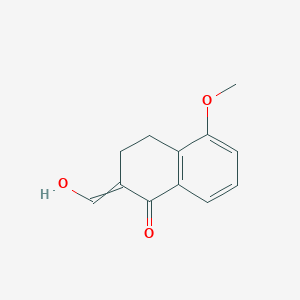
![2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one](/img/structure/B14687268.png)
